molecular formula C8H10O4 B093894 trans,trans-1,4-Diacetoxy-1,3-butadiene CAS No. 15910-11-9

trans,trans-1,4-Diacetoxy-1,3-butadiene

Cat. No. B093894
CAS RN: 15910-11-9
M. Wt: 170.16 g/mol
InChI Key: XBRCQTOOSIDDOJ-GGWOSOGESA-N
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Description

Trans,trans-1,4-Diacetoxy-1,3-butadiene is a chemical compound that serves as an intermediate in various chemical reactions, including annulation and cyclization processes. It is synthesized from trans,trans-1,3-butadiene and is characterized by the presence of acetoxy groups at the 1 and 4 positions of the butadiene molecule .

Synthesis Analysis

The synthesis of trans,trans-1,4-Diacetoxy-1,3-butadiene involves the reaction of trans,trans-1,3-butadiene with acetic acid or its derivatives to introduce acetoxy functional groups. This process can involve various catalysts and reaction conditions that influence the yield and purity of the product. The synthesis of related compounds, such as trans-1,4-bis(diphenylphosphino)-1,3-butadiene, has been achieved through reactions involving organophosphorus compounds, which may offer insights into the synthesis of diacetoxy derivatives .

Molecular Structure Analysis

The molecular structure of trans,trans-1,4-Diacetoxy-1,3-butadiene is characterized by the trans configuration of the double bonds in the butadiene backbone, which influences its reactivity and physical properties. The presence of acetoxy groups can affect the electron distribution and steric hindrance within the molecule. Structural analyses of related compounds, such as isotactic trans-1,4 poly-1-ethyl butadiene, provide information on the crystal structure and symmetry, which can be relevant for understanding the solid-state properties of trans,trans-1,4-Diacetoxy-1,3-butadiene .

Chemical Reactions Analysis

Trans,trans-1,4-Diacetoxy-1,3-butadiene participates in various chemical reactions, including annulation and oxidative cyclization. These reactions can lead to the formation of complex carbocyclic structures, which are important in the synthesis of natural products and pharmaceuticals. The compound's reactivity is influenced by the acetoxy groups, which can act as leaving groups or electron-withdrawing substituents, affecting the course of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans,trans-1,4-Diacetoxy-1,3-butadiene are influenced by its molecular structure. The trans configuration of the double bonds and the presence of acetoxy groups contribute to its boiling point, solubility, and stability. The compound's properties are also affected by the degree of polymerization and microstructure when it is part of a polymer chain. For instance, high trans-1,4-poly(butadiene) exhibits a direct relationship between its microstructure and thermal properties, which can be extrapolated to understand the properties of trans,trans-1,4-Diacetoxy-1,3-butadiene .

Scientific Research Applications

  • Physical and Chemical Properties : "trans,trans-1,4-Diacetoxy-1,3-butadiene" has been studied for its physical properties and chemical reactivity. The cis and trans forms of 1-Acetoxy-1,3-butadiene, a related compound, were analyzed for their physical properties and infrared spectra, revealing that the cis form is a stronger inhibitor in polymerization processes (Georgieff & Dupre, 1960).

  • Polymerization Processes : The compound has been implicated in various polymerization processes. For example, its role in the allylnickel(II)-catalyzed 1,4 polymerization of butadiene and the resultant cis-trans regulation mechanisms have been theoretically investigated (Tobisch, 2002).

  • Synthesis and Applications in Organic Chemistry : Research has been conducted on the synthesis and application of "trans,trans-1,3-Butadiene-1,4-diyl Diacetate" in organic syntheses, particularly in annulation and cyclization reactions (Carlson & Hill, 2003).

  • Copolymerization Studies : Its behavior in copolymerization reactions, particularly with ethylene, has been studied. This includes the formation of high molecular weight, substantially linear copolymers with varying trans-1,4 structure contents (Bruzzone et al., 1978).

  • Catalysis and Reaction Mechanisms : The role of "trans,trans-1,4-Diacetoxy-1,3-butadiene" in various catalytic processes and reaction mechanisms, such as selective hydrogenation and the formation of specific polymer structures, has been explored in detail. For instance, a study on the selective formation of trans-2-butene-1,4-d2 in the deuteration of 1,3-butadiene derivatives over thorium oxide catalyst highlights the intricacies of these reactions (Imizu et al., 1979).

properties

IUPAC Name

[(1E,3E)-4-acetyloxybuta-1,3-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H,1-2H3/b5-3+,6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRCQTOOSIDDOJ-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=CC=COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/C=C/C=C/OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244641
Record name 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans,trans-1,4-Diacetoxy-1,3-butadiene

CAS RN

15910-11-9
Record name 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15910-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1E,3E)-Buta-1,3-diene-1,4-diyl diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1E,3E)-buta-1,3-diene-1,4-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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